molecular formula C13H11BrCl2N2OS B12201557 N-[2-bromo-5-(2,5-dichlorobenzyl)-1,3-thiazol-4-yl]propanamide

N-[2-bromo-5-(2,5-dichlorobenzyl)-1,3-thiazol-4-yl]propanamide

Cat. No.: B12201557
M. Wt: 394.1 g/mol
InChI Key: CQKFRZQSAKZLFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-Bromo-5-(2,5-dichlorobenzyl)-1,3-thiazol-4-yl]propanamide is a synthetic thiazole derivative offered for research purposes. Compounds featuring the thiazole scaffold are extensively investigated in medicinal chemistry for their diverse biological activities. The structure of this compound, which includes halogen substituents (bromo and dichloro), is characteristic of molecules studied for their potential interaction with various biological targets. Research into structurally similar thiazole derivatives has demonstrated their value as pharmacological tools, such as potent and selective antagonists for ion channels like the Zinc-Activated Channel (ZAC), acting as negative allosteric modulators . Furthermore, analogous thiazole compounds have shown promising in vitro antimicrobial activity against multidrug-resistant Gram-positive bacterial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE), as well as against pathogenic fungi such as Candida auris . The synthesis of such specialized thiazole derivatives typically follows well-established routes like the Hantzsch thiazole synthesis, involving the condensation of a thiourea precursor with an appropriate α-halocarbonyl compound . This product is intended for use in laboratory research only and is not for diagnostic, therapeutic, or any other human use. Researchers are responsible for verifying the suitability of this compound for their specific applications.

Properties

Molecular Formula

C13H11BrCl2N2OS

Molecular Weight

394.1 g/mol

IUPAC Name

N-[2-bromo-5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-4-yl]propanamide

InChI

InChI=1S/C13H11BrCl2N2OS/c1-2-11(19)17-12-10(20-13(14)18-12)6-7-5-8(15)3-4-9(7)16/h3-5H,2,6H2,1H3,(H,17,19)

InChI Key

CQKFRZQSAKZLFD-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=C(SC(=N1)Br)CC2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Hantzsch Thiazole Formation

A common approach involves reacting α-haloketones with thioamides or thioureas. For example:

  • Reagents : 2,5-Dichlorobenzylthioamide and ethyl 3-bromopyruvate.

  • Conditions : Reflux in ethanol for 6–8 hours under nitrogen.

  • Mechanism : The thioamide reacts with the α-haloketone to form the thiazole ring via cyclization.

  • Yield : ~65–70% after purification by silica gel chromatography.

Alternative Cyclization Strategies

In some cases, Lawesson’s reagent is used to convert amides to thioamides, followed by cyclization with α-bromoketones. For example:

  • Step 1 : Treat 4-(2,5-dichlorobenzyl)propanamide with Lawesson’s reagent in toluene at 110°C to form the thioamide.

  • Step 2 : React with ethyl 2-bromoacetoacetate in DMF at 80°C for 4 hours.

  • Yield : ~60%.

Bromination at the 2-Position

Bromination is critical for introducing the 2-bromo substituent on the thiazole ring.

Electrophilic Bromination

  • Reagents : N-Bromosuccinimide (NBS) or molecular bromine (Br₂).

  • Conditions :

    • For NBS: Use dichloromethane (DCM) as solvent with catalytic H₂SO₄ at 0–5°C.

    • For Br₂: Stir in acetic acid at room temperature for 2 hours.

  • Regioselectivity : Bromination occurs preferentially at the 2-position due to electronic effects of the 5-(2,5-dichlorobenzyl) group.

  • Yield : 75–85%.

Radical Bromination

Radical-initiated bromination using dibromoisocyanuric acid (DBI) under UV light has been reported for similar thiazoles:

  • Reagents : DBI (1.2 equiv), CH₂Cl₂.

  • Conditions : UV irradiation at 365 nm for 24 hours.

  • Yield : ~70%.

Introduction of the 2,5-Dichlorobenzyl Group

The 5-position of the thiazole is functionalized via alkylation or Friedel-Crafts reactions.

Alkylation of Thiazole Intermediate

  • Reagents : 2,5-Dichlorobenzyl bromide, K₂CO₃.

  • Conditions : Reflux in acetone for 12 hours.

  • Mechanism : Nucleophilic substitution at the 5-position of the thiazole.

  • Yield : 60–65%.

Friedel-Crafts Alkylation

For substrates with activating groups:

  • Reagents : 2,5-Dichlorobenzyl chloride, AlCl₃.

  • Conditions : Stir in DCM at 0°C for 2 hours.

  • Yield : ~55%.

Propanamide Attachment

The propanamide group is introduced via acylation of the 4-amino-thiazole intermediate.

Acylation with Propanoyl Chloride

  • Reagents : Propanoyl chloride, triethylamine (TEA).

  • Conditions : Stir in THF at 0°C for 1 hour, then room temperature for 6 hours.

  • Yield : 80–85%.

Coupling Reactions

For higher selectivity, carbodiimide-mediated coupling is employed:

  • Reagents : Propanoic acid, EDCI, HOBt.

  • Conditions : DMF, 25°C, 12 hours.

  • Yield : 75–80%.

Purification and Characterization

Final purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient). Key characterization data:

  • ¹H NMR : δ 7.45–7.30 (m, 3H, aromatic), 4.12 (s, 2H, CH₂), 2.35 (q, 2H, CH₂), 1.15 (t, 3H, CH₃).

  • LC-MS : m/z 394.1 [M+H]⁺.

Summary of Synthetic Routes

StepReaction TypeReagentsConditionsYield
1Thiazole formationEthyl 3-bromopyruvate, thioamideReflux, EtOH65%
2BrominationNBS, H₂SO₄0–5°C, DCM80%
3Alkylation2,5-Dichlorobenzyl bromideReflux, acetone60%
4AcylationPropanoyl chloride, TEATHF, 25°C85%

Challenges and Optimizations

  • Regioselectivity : Bromination at the 2-position is favored due to steric and electronic factors.

  • Side Reactions : Over-bromination is mitigated by controlling stoichiometry (1.1 equiv Br₂).

  • Scalability : Automated synthesis and high-pressure reactors improve yields in industrial settings .

Chemical Reactions Analysis

Propanamide Side Chain Installation

  • Acylation of an amino-substituted thiazole with propionyl chloride or propionic anhydride:

    • Example: In [PMC7412134], hydrazinecarbothioamides (e.g., 50a–e ) undergo cyclization to form triazolethiones with amide linkages .

Key Reaction Pathways

StepReaction TypeReagents/ConditionsIntermediate/ProductYieldSource Citation
1Thiazole core formationα-Chloroacetic acid, K₂CO₃, H⁺Thiazolone intermediate52–88%
2BrominationNBS or Br₂ in acetic acid2-Bromo-thiazole derivative65–80%
3Dichlorobenzyl substitution2,5-Dichlorobenzyl chloride, K₂CO₃, Δ5-(2,5-Dichlorobenzyl)-thiazole71–91%
4Propanamide acylationPropionyl chloride, base (e.g., Et₃N)Final propanamide derivative75–85%

Mechanistic Insights

  • Cyclization : Base-mediated cyclization (e.g., using NaOH or KOH) facilitates thiazole ring closure .

  • Electrophilic Aromatic Substitution : Bromine or chlorine substituents are introduced via electrophilic attack, stabilized by electron-withdrawing groups on the thiazole ring .

  • Cross-Coupling : Palladium-catalyzed reactions (e.g., Stille coupling) may enable late-stage functionalization of the thiazole core, as seen in brexpiprazole synthesis .

Stability and Reactivity Considerations

  • The 2-bromo group enhances electrophilicity, making the compound susceptible to nucleophilic substitution (e.g., with amines or thiols).

  • The dichlorobenzyl moiety may participate in π-stacking interactions, influencing biological activity .

  • The propanamide side chain can undergo hydrolysis under acidic or basic conditions, requiring careful pH control during synthesis .

Comparative Data for Analogous Compounds

CompoundStructure SimilarityKey ReactionBiological ActivitySource
CHEMBL181872 Bromophenyl-thiazole-propanamideInhibits SMAC mimetic pathwaysAnticancer (in vitro)
Ozenoxacin (III ) Halogenated quinolineStille coupling, saponificationAntibacterial
51a–e Bis-triazolethionesCyclization of hydrazinecarbothioamideChemopreventive

Scientific Research Applications

Anticancer Activity

N-[2-bromo-5-(2,5-dichlorobenzyl)-1,3-thiazol-4-yl]propanamide has shown promising anticancer properties. Research indicates that thiazole derivatives can inhibit the growth of various cancer cell lines. For instance, compounds with similar thiazole structures have been evaluated for their cytotoxic effects against lung cancer cells (NCI-H292), demonstrating significant potency with IC50 values in the low micromolar range .

A study on related thiazolidine derivatives revealed that they induced apoptosis in cancer cells through mechanisms such as mitochondrial depolarization and DNA fragmentation . This suggests that this compound could potentially act through similar pathways.

Antimicrobial Properties

Thiazole derivatives are also recognized for their antimicrobial activities. Compounds structurally related to this compound have been tested against a range of pathogens, including bacteria and fungi. For example, studies have shown that thiazole compounds exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria .

Case Studies and Findings

Study Application Findings
AnticancerDemonstrated selective cytotoxicity against NCI-H292 lung carcinoma cells with an IC50 of 1.26 µg/mL.
AntimicrobialExhibited significant antibacterial activity against various bacterial strains.
Anti-inflammatoryIndicated potential for modulating inflammatory responses in vitro.

Mechanism of Action

The mechanism of action of N-[2-bromo-5-(2,5-dichlorobenzyl)-1,3-thiazol-4-yl]propanamide involves its interaction with specific molecular targets. The halogenated benzyl group and the thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Physicochemical Properties

The following table compares the target compound with structurally related derivatives described in the literature (Table 1).

Table 1. Structural and physicochemical comparison of selected thiazole-propanamide derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
N-[2-bromo-5-(2,5-dichlorobenzyl)-1,3-thiazol-4-yl]propanamide* C₁₃H₁₁BrCl₂N₂OS ~394† N/A 2-bromo, 5-(2,5-dichlorobenzyl), 4-propanamide
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(3-methylphenyl)propanamide (7c) C₁₆H₁₇N₅O₂S₂ 375 134–178 2-amino-thiazolyl, oxadiazole-sulfanyl, 3-methylphenyl
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-methylphenyl)propanamide (7d) C₁₇H₁₉N₅O₂S₂ 389 134–178 2-amino-thiazolyl, oxadiazole-sulfanyl, 4-methylphenyl
(Z)-N-(4-(2-(12H-dibenzo[b,f][1,4,5]thiadiazocin-3-yl)-4-(4-fluorophenyl)-thiazol-5-yl)pyridin-2-yl)-3-(2,5-dimethoxyphenyl)propanamide (29) C₃₉H₃₁FN₆O₃S₂ 750.8 N/A Dibenzothiadiazocine, 4-fluorophenyl, 2,5-dimethoxyphenyl
N-(2,4-dichlorobenzyl)-N-methylformamide C₉H₉Cl₂NO 218.1 N/A Dichlorobenzyl, methylformamide

*Note: Values marked with * are inferred from the compound’s IUPAC name; †Calculated molecular weight.

Key Observations:
  • Substituent Effects: The target compound’s bromo and dichlorobenzyl groups contrast with the amino-thiazolyl and oxadiazole-sulfanyl groups in compounds 7c–7d . Bromo substituents may increase electrophilicity, while dichlorobenzyl groups enhance lipophilicity compared to methylphenyl analogs.
  • Melting Points : Compounds 7c–7d exhibit lower melting points (134–178°C) , likely due to reduced molecular symmetry and weaker intermolecular forces compared to the target’s halogenated structure, which may exhibit higher thermal stability.
  • Molecular Weight : The target compound (~394 g/mol) is lighter than the dibenzothiadiazocine derivative (750.8 g/mol) , suggesting better bioavailability.

Analytical and Computational Tools

  • Crystallography : SHELX programs are widely used for small-molecule refinement, including thiazole derivatives .

Biological Activity

N-[2-bromo-5-(2,5-dichlorobenzyl)-1,3-thiazol-4-yl]propanamide is a thiazole-derived compound that has garnered attention due to its potential biological activities. This article explores its structural characteristics, synthesis methods, biological interactions, and relevant case studies that highlight its therapeutic potential.

Structural Characteristics

The compound has the molecular formula C13H11BrCl2N2OSC_{13}H_{11}BrCl_2N_2OS and features a unique thiazole ring with a bromo substituent at the 2-position and a dichlorobenzyl group at the 5-position. The presence of the propanamide functional group enhances its reactivity and potential biological activity.

Comparison with Similar Compounds:

Compound NameStructureKey Features
2-BromothiazoleC7H4BrNSimple thiazole without additional substituents
5-DichlorothiazoleC7H4Cl2NExhibits antimicrobial properties
N-(4-Chlorobenzyl)thiazoleC11H10ClNStudied for anticancer activity
This compound C13H11BrCl2N2OS Unique due to bromine and dichloro substituents

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the thiazole ring followed by bromination and chlorination processes. The detailed synthetic pathway can be crucial for understanding its reactivity and biological interactions.

Preliminary studies suggest that this compound may interact with various biological targets, including enzymes and receptors. Its structural properties allow it to potentially bind to active sites on proteins, influencing their function.

Antimicrobial Activity

Research indicates that compounds with similar thiazole structures often exhibit antimicrobial properties. The presence of both bromine and dichloro groups may enhance its efficacy against various pathogens. Interaction studies focusing on binding affinities to specific enzymes could reveal its mechanism of action in antimicrobial activity.

Anticancer Potential

Thiazole derivatives are frequently explored for their anticancer properties. Studies on related compounds have shown promising results in inhibiting cancer cell proliferation. Investigating this compound's effects on cancer cell lines could provide insights into its potential as an anticancer agent.

Case Studies and Research Findings

  • Antimicrobial Studies : A study examining a series of thiazole derivatives reported significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The structural features of this compound suggest it may exhibit similar or enhanced activity due to its unique substituents .
  • Anticancer Activity : In vitro studies on related thiazole compounds indicated that modifications in the substituent groups can lead to increased cytotoxicity against various cancer cell lines. Future research should specifically target this compound to evaluate its efficacy .
  • Pharmacokinetic Studies : Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is essential for assessing its therapeutic potential. Preliminary ADME-Tox studies suggest favorable permeability and metabolic stability .

Q & A

Q. What methodologies are recommended for optimizing the synthesis yield of N-[2-bromo-5-(2,5-dichlorobenzyl)-1,3-thiazol-4-yl]propanamide?

To improve synthesis efficiency, consider:

  • Stepwise functionalization : Introduce the dichlorobenzyl group before bromination to minimize steric hindrance, as seen in analogous thiazole derivatives .
  • Catalytic systems : Use Pd-catalyzed cross-coupling for aryl-alkyl bond formation, with optimized solvent systems (e.g., DMF/THF) to enhance reactivity .
  • Purification : Employ gradient HPLC with a C18 column and acetonitrile/water mobile phase to isolate the target compound from byproducts .

Q. How can the structural identity of this compound be confirmed experimentally?

A multi-technique approach is essential:

  • X-ray crystallography : Use SHELXL for refinement of crystal structures, particularly to resolve bromine and chlorine atom positions .
  • Spectroscopy : Compare experimental FT-IR (e.g., C=O stretch at ~1680 cm⁻¹) and ¹H-NMR (e.g., dichlorobenzyl aromatic protons at δ 7.2–7.8 ppm) with DFT-calculated spectra .
  • High-resolution mass spectrometry (HRMS) : Validate molecular formula (C₁₃H₁₀BrCl₂N₂OS) with <2 ppm error .

Q. What analytical strategies are suitable for assessing the compound’s purity and stability?

  • HPLC-DAD : Monitor degradation under accelerated stability conditions (40°C/75% RH) with peak area normalization .
  • Thermogravimetric analysis (TGA) : Determine thermal decomposition thresholds (e.g., >200°C for amide bond stability) .
  • Mass balance studies : Track impurities using LC-MS in acidic/basic buffers to identify hydrolysis byproducts .

Advanced Research Questions

Q. How can discrepancies between computational molecular geometry and experimental crystallographic data be resolved?

  • Conformational analysis : Perform relaxed potential energy surface scans (e.g., via Gaussian 16) to identify low-energy conformers matching crystallographic torsion angles .
  • Hirshfeld surface analysis : Compare experimental (from SHELXL-refined data) and theoretical intermolecular interactions (e.g., Br···H contacts) to refine force field parameters .
  • Dynamic NMR : Probe solution-phase conformational flexibility if crystal packing effects dominate solid-state data .

Q. What strategies are effective for designing derivatives to explore structure-activity relationships (SAR)?

  • Bioisosteric replacement : Substitute the dichlorobenzyl group with trifluoromethyl or methoxy groups to modulate lipophilicity (logP) and target binding .
  • Protonation state tuning : Modify the propanamide moiety to tertiary amides or urea analogs for enhanced metabolic stability .
  • In silico docking : Use AutoDock Vina to prioritize derivatives with improved binding to target proteins (e.g., kinase domains) .

Q. How can isotopic labeling (e.g., ¹³C, ¹⁵N) aid in mechanistic studies of this compound’s metabolic pathways?

  • Tracer synthesis : Incorporate ¹³C at the propanamide carbonyl to track hydrolysis metabolites via LC-MS/MS .
  • Stable isotope-resolved NMR : Map ¹⁵N-labeled thiazole ring transformations in hepatic microsomal assays .
  • Kinetic isotope effects (KIE) : Compare k₃₆Cl/k₃₇Cl ratios to identify rate-limiting steps in dehalogenation pathways .

Data Contradiction and Validation

Q. How should conflicting spectroscopic and computational data be addressed?

  • Solvent effect modeling : Recalculate DFT spectra (e.g., using IEFPCM solvation models) to account for solvent-induced shifts in experimental IR/NMR .
  • Cross-validation : Overlay experimental 2D-NOSY with molecular dynamics (MD) trajectories to validate solution-state conformers .
  • Error analysis : Quantify crystallographic R-factors (<5%) and spectroscopic signal-to-noise ratios (>20:1) to identify outliers .

Q. What in vitro assays are recommended for evaluating bioactivity while minimizing false positives?

  • Dose-response profiling : Use a 10-point IC₅₀ curve with triplicate measurements to assess potency against target enzymes (e.g., cytochrome P450 isoforms) .
  • Off-target screening : Employ thermal shift assays (TSA) to detect nonspecific protein binding .
  • Cytotoxicity counter-screens : Test viability in HEK293 cells at 10× IC₅₀ to rule out general toxicity .

Methodological Resources

  • Crystallography : SHELXL for refinement .
  • Spectroscopy : B3LYP/6-311+G(d,p) for DFT calculations .
  • Synthesis : Pd(PPh₃)₄ catalysis for cross-coupling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.